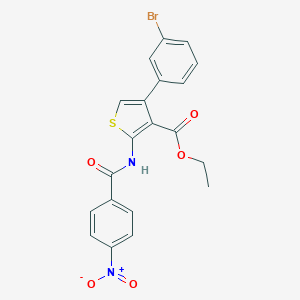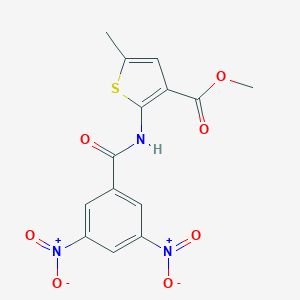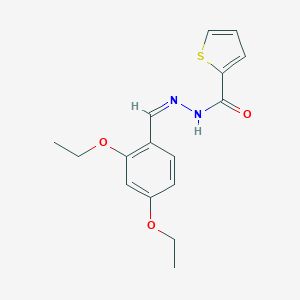![molecular formula C18H19ClN2O4 B450444 2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B450444.png)
2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methoxymethylphenyl group connected through an acetohydrazide linkage.
Vorbereitungsmethoden
The synthesis of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the phenoxy group.
Formation of the methoxymethylphenyl intermediate: This step involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with a suitable reagent to form the desired intermediate.
Condensation reaction: The final step involves the condensation of the chlorophenoxy intermediate with the methoxymethylphenyl intermediate in the presence of an acetohydrazide reagent under specific reaction conditions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide stands out due to its unique structural features and potential applications. Similar compounds include:
2-(4-chlorophenoxy)acetohydrazide: Lacks the methoxymethylphenyl group, which may result in different chemical and biological properties.
N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide: Lacks the chlorophenoxy group, which may affect its reactivity and applications.
Eigenschaften
Molekularformel |
C18H19ClN2O4 |
|---|---|
Molekulargewicht |
362.8g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O4/c1-23-11-14-9-13(3-8-17(14)24-2)10-20-21-18(22)12-25-16-6-4-15(19)5-7-16/h3-10H,11-12H2,1-2H3,(H,21,22)/b20-10+ |
InChI-Schlüssel |
IZJHOIJEGMLYAD-KEBDBYFISA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Isomerische SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC |
Kanonische SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(2,4-dichlorophenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450361.png)
![4-chloro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B450362.png)
![Methyl 3-[({4-nitrophenyl}acetyl)amino]-4-methylbenzoate](/img/structure/B450364.png)
![Propyl 2-[(cyclopentylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450367.png)

![Isopropyl 4-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450369.png)
![2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450370.png)

![5-methyl-N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B450374.png)
![3-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450376.png)

![N'~1~,N'~4~-bis[(5-methyl-2-thienyl)methylene]terephthalohydrazide](/img/structure/B450380.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B450381.png)

